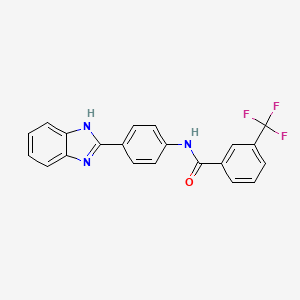
CHEMBL4288675
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications.
科学研究应用
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of CHEMBL4288675 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . Identifying these targets will provide insights into the compound’s therapeutic potential and its role in various biochemical processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
This compound likely affects several biochemical pathways. Understanding these pathways and their downstream effects can shed light on the compound’s role in cellular processes and its potential therapeutic applications .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties influence the compound’s therapeutic efficacy and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action are key to understanding its therapeutic potential. These effects can provide insights into the compound’s impact on cellular processes and its potential role in disease treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
生化分析
Biochemical Properties
The biochemical properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide are largely defined by its interactions with various biomolecules. For instance, it has been found to act as an allosteric activator of human glucokinase . This suggests that the compound may interact with enzymes and other proteins to modulate their activity.
Cellular Effects
Given its role as an allosteric activator of glucokinase , it is likely that it influences cellular metabolism and potentially impacts cell signaling pathways.
Molecular Mechanism
The molecular mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is thought to involve binding interactions with biomolecules, such as enzymes. For example, it has been shown to act as an allosteric activator of glucokinase , suggesting that it may bind to this enzyme and modulate its activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
相似化合物的比较
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzothiazol-2-yl)benzamide
- N-(1H-1,3-benzimidazol-2-yl)benzamide
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFSBPGVPBBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)
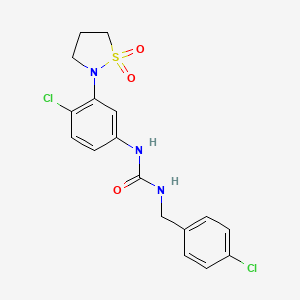
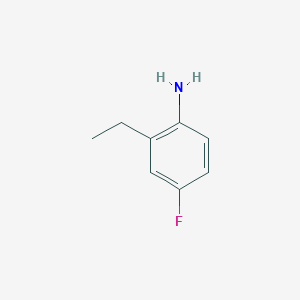
![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
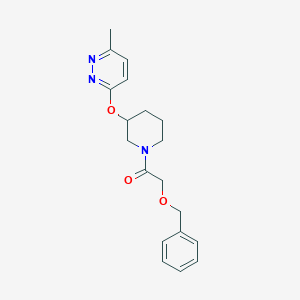
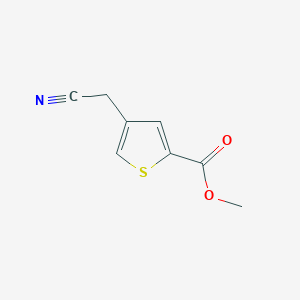
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2495280.png)
![N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2495281.png)
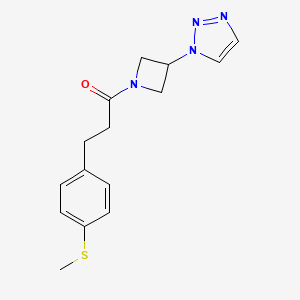
![3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
